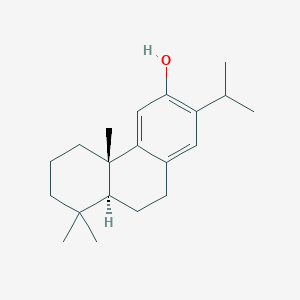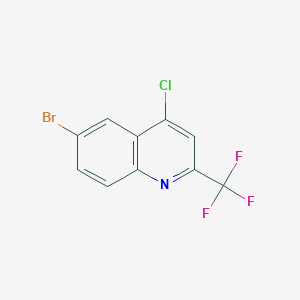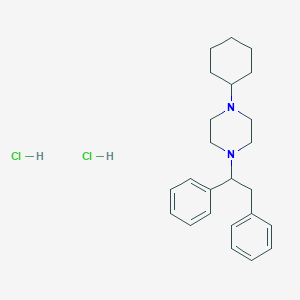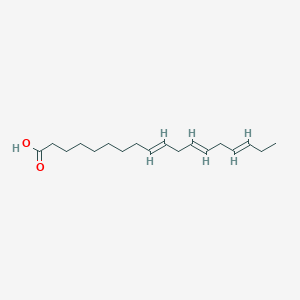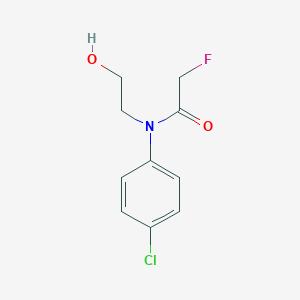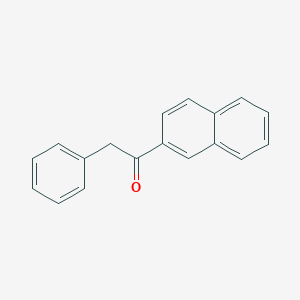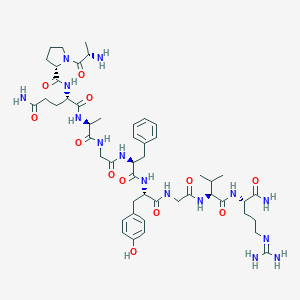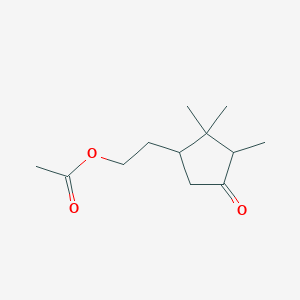
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate, also known as TOCP, is a chemical compound that has been widely used in industrial applications. It is primarily used as a plasticizer and a solvent for cellulose acetate, which is commonly used in the production of plastics, lacquers, and coatings. Despite its widespread use, TOCP has been found to have toxic effects on humans and animals, and has been classified as a hazardous substance by several regulatory agencies.
Wirkmechanismus
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate acts as a potent inhibitor of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of the nervous system, leading to a range of neurological symptoms such as tremors, convulsions, and paralysis.
Biochemische Und Physiologische Effekte
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been found to have toxic effects on several organ systems in the body, including the nervous system, liver, and kidneys. Exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can lead to neurological symptoms such as peripheral neuropathy and paralysis, as well as liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been used as a research tool in studies investigating the effects of acetylcholinesterase inhibition on the nervous system. However, due to its toxic effects, it must be handled with caution in the laboratory, and appropriate safety measures must be taken to prevent exposure.
Zukünftige Richtungen
Future research on 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate could focus on developing safer alternatives to the compound for use in industrial applications. Additionally, further studies could investigate the mechanisms underlying the toxic effects of 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate on the nervous system and other organ systems, with the goal of developing new treatments for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate toxicity. Finally, research could focus on identifying populations at risk for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate exposure and developing strategies to minimize exposure and prevent toxicity.
Synthesemethoden
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can be synthesized through the reaction of cyclopentanone with isobutyraldehyde, followed by a reaction with acetic anhydride. The resulting compound is a colorless liquid with a boiling point of 243-245°C.
Wissenschaftliche Forschungsanwendungen
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been extensively studied for its toxic effects on humans and animals. Research has shown that exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can cause damage to the nervous system, liver, and kidneys, and can lead to neurological disorders such as peripheral neuropathy and paralysis. 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Eigenschaften
CAS-Nummer |
1901-39-9 |
|---|---|
Produktname |
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate |
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H20O3/c1-8-11(14)7-10(12(8,3)4)5-6-15-9(2)13/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
ODBRWRPMELYFSQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
Kanonische SMILES |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
Andere CAS-Nummern |
1901-39-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



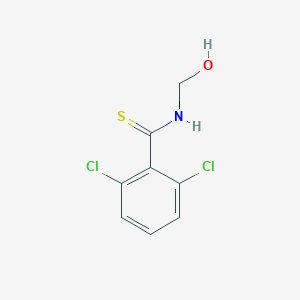
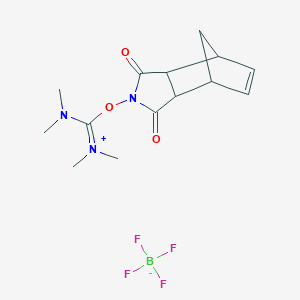
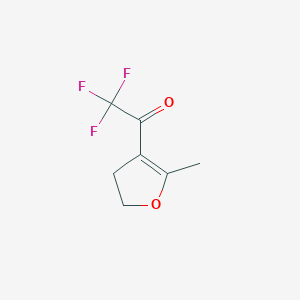
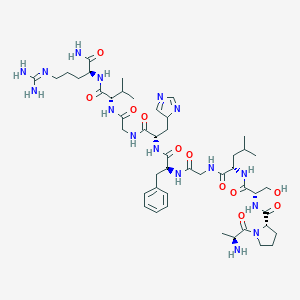
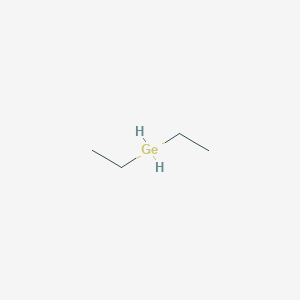
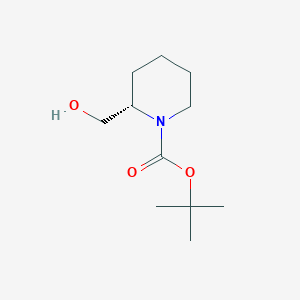
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
